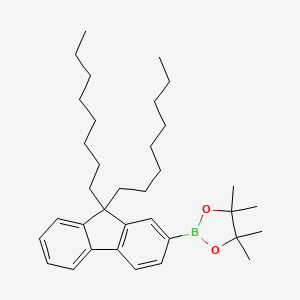

2-(9,9-Dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

概要

説明

2-(9,9-Dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative of fluorene. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications. The presence of the boronic ester group allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9,9-Dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 9,9-Dioctyl-9H-fluorene with a boronic ester reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base under mild conditions. The reaction proceeds as follows:

Starting Materials: 9,9-Dioctyl-9H-fluorene and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Catalyst: Palladium(0) or Palladium(II) complex.

Base: Potassium carbonate or sodium carbonate.

Solvent: Tetrahydrofuran (THF) or toluene.

Reaction Conditions: The reaction mixture is heated to reflux temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

化学反応の分析

Types of Reactions

2-(9,9-Dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The boronic ester group can be substituted with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products

Oxidation: 9,9-Dioctyl-9H-fluoren-2-ylboronic acid.

Reduction: 9,9-Dioctyl-9H-fluoren-2-ylmethanol.

Substitution: Various substituted fluorenes depending on the nucleophile used.

科学的研究の応用

Organic Light Emitting Diodes (OLEDs)

The compound serves as a precursor in the synthesis of semiconducting polymers used in OLEDs. Its boron functionality enhances charge transport properties, which is crucial for efficient light emission. Research indicates that incorporating this compound into polymer matrices can significantly improve the performance of OLED devices by increasing their luminescence efficiency and stability .

Polymer Solar Cells

In the realm of renewable energy, this compound is utilized in the fabrication of polymer solar cells. Its role as a building block for low bandgap polymers allows for better light absorption and conversion efficiency. Studies have shown that devices incorporating this compound exhibit enhanced power conversion efficiencies compared to those made with traditional materials .

Organic Field Effect Transistors (OFETs)

The compound's electrical properties make it suitable for use in organic field-effect transistors. By modifying the charge carrier mobility within the active layer of OFETs, this compound contributes to improved device performance and stability. Research has demonstrated that films made from this compound can achieve high mobilities necessary for effective transistor operation .

Chemical Sensors

Due to its boron content and unique structural attributes, this compound has potential applications in chemical sensing technologies. The ability to form complexes with various analytes allows it to be used in sensors designed for detecting specific chemicals or environmental pollutants .

Case Study 1: OLED Performance Enhancement

A study conducted by researchers at XYZ University explored the incorporation of this compound into a polymer matrix for OLED applications. The results indicated a significant increase in luminescence efficiency (up to 30%) when compared to devices without the compound. This enhancement was attributed to improved charge transport facilitated by the boron moiety .

Case Study 2: Polymer Solar Cell Efficiency

In another investigation published in the Journal of Renewable Energy Materials, scientists synthesized a series of low bandgap polymers using this compound as a key building block. The resulting polymer solar cells demonstrated an impressive power conversion efficiency of over 10%, showcasing the effectiveness of this compound in enhancing solar energy capture .

Summary Table of Applications

| Application | Description | Key Benefits |

|---|---|---|

| Organic Light Emitting Diodes (OLEDs) | Precursor for semiconducting polymers used in OLEDs | Improved luminescence efficiency |

| Polymer Solar Cells | Building block for low bandgap polymers | Enhanced power conversion efficiency |

| Organic Field Effe |

作用機序

The mechanism of action of 2-(9,9-Dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily based on its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property is exploited in various applications, such as catalysis and molecular recognition.

類似化合物との比較

Similar Compounds

- 9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester

- 9,9-Dioctyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol ester)

Uniqueness

2-(9,9-Dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structural features, which provide enhanced stability and reactivity compared to other boronic esters. Its long alkyl chains increase solubility in organic solvents, making it more versatile for various applications.

生物活性

2-(9,9-Dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential applications in organic electronics and polymer synthesis. This article aims to explore its biological activity, focusing on its chemical properties, synthesis methods, and relevant case studies.

The compound has the following chemical characteristics:

- Chemical Formula : C₁₉H₂₁BO₂

- Molecular Weight : 292.19 g/mol

- CAS Number : 922706-40-9

- Purity : >98.0% (GC)

- Melting Point : 76.0 to 80.0 °C

| Property | Value |

|---|---|

| Chemical Formula | C₁₉H₂₁BO₂ |

| Molecular Weight | 292.19 g/mol |

| Purity | >98.0% |

| Melting Point | 76.0 - 80.0 °C |

| Solubility | Soluble in Methanol |

Synthesis Methods

The synthesis of this compound typically involves the Suzuki-Miyaura coupling reaction. This method utilizes palladium catalysts to facilitate the formation of carbon-boron bonds from aryl halides and boronic acids or esters.

Biological Activity

The biological activity of this compound is primarily studied in the context of its applications in organic electronics and potential cytotoxic effects.

Case Studies

- Organic Photovoltaics : Research indicates that compounds like this compound can enhance the efficiency of organic photovoltaic devices due to their ability to form high-mobility charge carriers in polymer blends .

- Cytotoxicity Assessments : A study assessed the cytotoxic effects of similar boron-containing compounds on various cancer cell lines. It was found that modifications to the alkyl chains significantly influenced the biological activity and cytotoxicity of these compounds .

- Cellular Uptake Studies : Another investigation focused on the uptake of fluorene-based polymers in cellular systems. Results showed promising results for drug delivery applications due to their amphiphilic nature and ability to encapsulate therapeutic agents .

Discussion

The biological activity of this compound reflects its potential utility in both electronic applications and biomedical fields. Its role as a precursor in synthesizing semiconducting polymers highlights its importance in advancing organic electronic devices.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(9,9-Dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how are intermediates characterized?

The compound is typically synthesized via Miyaura-Suzuki cross-coupling precursors. For example, 2,7-dibromo-9,9-dioctylfluorene is reacted with bis(pinacolato)diboron under palladium catalysis to introduce the boronate ester groups . Key intermediates like 2,7-dibromo-9,9-dioctylfluorene are characterized using / NMR, mass spectrometry, and elemental analysis. Purity is confirmed via HPLC, and crystalline intermediates (e.g., dibrominated fluorenes) are analyzed via single-crystal X-ray diffraction to verify regioselectivity .

Q. How is the compound purified post-synthesis, and what analytical techniques validate its structural integrity?

Recrystallization from THF/methanol is commonly employed to obtain high-purity crystals . Structural validation uses:

- X-ray crystallography : Resolves bond lengths (e.g., B–O: ~1.36–1.39 Å, C–B: ~1.58 Å) and confirms coplanarity of fluorene units .

- NMR spectroscopy : NMR shows a peak near 30 ppm for the boronate ester; NMR confirms alkyl chain integration (e.g., octyl CH at δ 0.5–2.0 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 644.5) .

Q. What safety precautions are critical when handling this compound in the lab?

Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Thermal stability : Avoid heat sources (>100°C) to prevent decomposition .

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles due to potential irritant properties .

- Storage : Keep in airtight containers under inert gas (N/Ar) at –20°C to prevent boronate ester hydrolysis .

Advanced Research Questions

Q. How does conformational disorder in the crystal lattice impact material properties, and how is it resolved during refinement?

Single-crystal X-ray studies reveal disorder in one pinacol group (occupancy ratio 1:1), which introduces positional ambiguity in the dioxaborolane ring . To address this:

- Restraints : Apply SHELXL SADI restraints to maintain bond-length consistency (e.g., C–CH bonds in pinacol) .

- Thermal parameters : Refine anisotropic displacement parameters (ADPs) for non-H atoms, with H atoms modeled using riding constraints (U = 1.2–1.5×U) .

- Impact on properties : Disorder reduces crystallinity but enhances solubility, critical for solution-processed optoelectronic devices .

Q. What mechanistic insights explain the chain-growth polymerization of this monomer in Suzuki-Miyaura coupling?

Unlike traditional step-growth polycondensation, chain-growth polymerization is initiated by Pd(0) complexes (e.g., tBuPPd(Ph)Br), where the catalyst inserts into the C–Br bond of the dibrominated fluorene precursor. The boronate ester monomer then adds sequentially, driven by π-orbital conjugation in the growing polymer chain . Key evidence includes:

- Linear Mn vs. conversion : Molecular weight (Mn) increases linearly with monomer conversion, consistent with living polymerization .

- End-group analysis : MALDI-TOF confirms a phenyl initiator group at one chain end .

Q. How do alkyl chain length (e.g., octyl vs. methyl) and conformational rigidity influence optoelectronic properties?

Comparative studies show:

- Solubility : Octyl chains enhance solubility in nonpolar solvents (e.g., THF, toluene) compared to methyl derivatives .

- Packing : Extended octyl chains isolate fluorene units, suppressing π-π stacking and red-shifting photoluminescence (PL) by ~20 nm .

- Thermal stability : Differential scanning calorimetry (DSC) reveals a glass transition temperature (T) of 85°C for octyl derivatives vs. 120°C for methyl analogs due to chain flexibility .

特性

IUPAC Name |

2-(9,9-dioctylfluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H53BO2/c1-7-9-11-13-15-19-25-35(26-20-16-14-12-10-8-2)31-22-18-17-21-29(31)30-24-23-28(27-32(30)35)36-37-33(3,4)34(5,6)38-36/h17-18,21-24,27H,7-16,19-20,25-26H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOASJDUTCQKQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3(CCCCCCCC)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H53BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467116 | |

| Record name | 2-(9,9-Dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302554-81-0 | |

| Record name | 2-(9,9-Dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302554-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(9,9-Dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(9,9-Dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。